4-(tert-Butyl)-3-(chloromethyl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H14ClN |
|---|---|
Molecular Weight |
183.68 g/mol |
IUPAC Name |
4-tert-butyl-3-(chloromethyl)pyridine |
InChI |
InChI=1S/C10H14ClN/c1-10(2,3)9-4-5-12-7-8(9)6-11/h4-5,7H,6H2,1-3H3 |
InChI Key |
RESOFYQRICAIEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=NC=C1)CCl |
Origin of Product |
United States |
Synthetic Methodologies for 4 Tert Butyl 3 Chloromethyl Pyridine
Precursor Compounds and Starting Material Strategies
For the functionalization approach, common starting materials include 3-methylpyridine (B133936) (3-picoline) or other 3-substituted pyridines. The challenge then lies in the regioselective introduction of the tert-butyl group at the 4-position and the subsequent chlorination of the methyl group. Alternatively, starting with 4-tert-butylpyridine (B128874) allows for the introduction of a functional group at the 3-position, which can then be converted to the chloromethyl group.
Ring-construction strategies, while often more complex, can offer better control over the substitution pattern. These methods involve the condensation of smaller molecular fragments, such as aldehydes, ketones, and ammonia (B1221849) or its derivatives, to build the pyridine (B92270) heterocycle.
Multi-Step Synthesis Pathways to 4-(tert-Butyl)-3-(chloromethyl)pyridine
The synthesis of this compound is predominantly achieved through multi-step reaction sequences. These pathways are designed to control the regiochemistry of the substitution on the pyridine ring and to introduce the desired functional groups in a stepwise manner.
Regioselective Functionalization Approaches
A key challenge in the synthesis of 3,4-disubstituted pyridines is achieving the desired regioselectivity. The electronic nature of the pyridine ring, with its electron-deficient character, influences the position of electrophilic and nucleophilic attacks.
One effective method for the regioselective synthesis of 3,4-disubstituted pyridines involves the addition of organometallic reagents to activated pyridine derivatives. For instance, the addition of a tert-butyl magnesium reagent (a Grignard reagent) to a 3-substituted pyridine can be directed to the 4-position. Activation of the pyridine nitrogen, often by forming an N-acylpyridinium salt, enhances the ring's susceptibility to nucleophilic attack. The subsequent aromatization of the resulting dihydropyridine (B1217469) intermediate yields the desired 4-tert-butyl-3-substituted pyridine. While specific yields for the tert-butylation of 3-methylpyridine are not extensively reported, analogous reactions with other Grignard reagents and pyridine derivatives have shown moderate to excellent yields. acs.orgbiosynce.com
Another approach to achieve regioselective functionalization is through the use of pyridyne intermediates. The generation of a 3,4-pyridyne from a suitable precursor, such as a dihalopyridine, allows for the regioselective addition of nucleophiles. The directing effect of substituents on the pyridine ring can influence the position of addition, enabling the synthesis of specific isomers. google.comnih.gov
Selective Chlorination Methods
Once the 4-tert-butyl-3-methylpyridine intermediate is obtained, the final step involves the selective chlorination of the methyl group at the 3-position. Care must be taken to avoid chlorination of the pyridine ring itself or the tert-butyl group.
Two primary methods are employed for this transformation:
Direct Free-Radical Chlorination: The methyl group can be chlorinated directly using free-radical halogenating agents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2), often in the presence of a radical initiator like benzoyl peroxide or AIBN. The reaction conditions, including solvent, temperature, and initiator concentration, must be carefully controlled to favor monochlorination and minimize side reactions. The selectivity for benzylic C-H bonds over other C-H bonds makes this a viable approach.
Chlorination of a Hydroxymethyl Intermediate: A more controlled method involves the initial conversion of the methyl group to a hydroxymethyl group. This can be achieved through oxidation of the methyl group to a carboxylic acid, followed by reduction, or through other functional group transformations. The resulting (4-(tert-butyl)pyridin-3-yl)methanol can then be converted to the desired chloromethyl derivative using a variety of chlorinating agents, such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3). This two-step approach often provides better control and higher yields of the desired product.
| Chlorinating Agent | Typical Conditions |
| N-Chlorosuccinimide (NCS) | Inert solvent (e.g., CCl4, benzene), radical initiator (e.g., AIBN, BPO), heat or UV light |
| Thionyl Chloride (SOCl2) | Inert solvent (e.g., CH2Cl2, toluene), often with a base (e.g., pyridine) |
One-Pot and Cascade Reaction Approaches
To improve synthetic efficiency, one-pot and cascade reaction methodologies are increasingly being explored for the synthesis of substituted pyridines. These approaches combine multiple reaction steps into a single operation, reducing the need for isolation and purification of intermediates, thereby saving time, reagents, and solvents.
While a specific one-pot synthesis for this compound is not prominently documented, general one-pot methods for polysubstituted pyridines, such as the Bohlmann-Rahtz pyridine synthesis and its modifications, could potentially be adapted. core.ac.uk These methods typically involve the condensation of a 1,3-dicarbonyl compound, an alkynone, and an ammonia source. nih.gov A cascade reaction could be envisioned where the formation of the 3,4-disubstituted pyridine ring is immediately followed by a functional group interconversion to install the chloromethyl group, all within a single reaction vessel.
Optimization of Reaction Conditions and Yield Enhancement
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include:
Solvent: The choice of solvent can significantly impact reaction rates and selectivity. For Grignard additions, ethereal solvents like THF or diethyl ether are commonly used. For chlorination reactions, inert solvents that are stable to the reaction conditions are preferred.
Temperature: Temperature control is critical, especially in highly exothermic reactions like Grignard additions and to control selectivity in free-radical chlorinations.
Catalyst: In many modern synthetic methods, catalysts play a vital role in enhancing reaction rates and directing regioselectivity. For instance, in some pyridine functionalization reactions, transition metal catalysts are employed.
Stoichiometry of Reagents: The molar ratios of the reactants must be carefully controlled to ensure complete conversion of the limiting reagent and to minimize the formation of byproducts.
Yield enhancement can also be achieved through the careful design of the synthetic route, minimizing the number of steps and choosing reactions that are known to proceed with high efficiency.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of fine chemicals is of growing importance. In the context of synthesizing this compound, several aspects can be considered to make the process more environmentally benign:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot and cascade reactions are particularly beneficial in this regard.
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives, such as water, ethanol, or supercritical fluids, where possible. biosynce.com
Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste. researchgate.net
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever feasible to reduce energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating. nih.gov
By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally responsible.
Chemical Reactivity and Mechanistic Investigations of 4 Tert Butyl 3 Chloromethyl Pyridine
Nucleophilic Substitution Reactions at the Chloromethyl Group
The chloromethyl group at the 3-position of 4-(tert-butyl)-3-(chloromethyl)pyridine is analogous to a benzylic halide. This structural feature makes the carbon atom of the chloromethyl group highly susceptible to nucleophilic attack. The adjacent pyridine (B92270) ring can stabilize the transition state of both S_N1 and S_N2 reactions, facilitating the displacement of the chloride ion by a wide range of nucleophiles.
Formation of C-N, C-O, C-S, C-P, and C-C Bonds
The reactivity of the chloromethyl group allows for the facile formation of various new covalent bonds, making this compound a valuable intermediate in organic synthesis.
C-N Bond Formation: Reactions with nitrogen-based nucleophiles are common. Primary and secondary amines, as well as ammonia (B1221849), can displace the chloride to form the corresponding substituted aminomethylpyridines. libretexts.orgnih.gov For instance, reaction with morpholine would yield 4-(morpholinomethyl)-3-(tert-butyl)pyridine. The Gabriel synthesis, utilizing the phthalimide anion as a nucleophile, provides a classic route to the primary amine. libretexts.org
C-O Bond Formation: Alkoxides and phenoxides react to form ethers. For example, sodium ethoxide would yield 4-(tert-butyl)-3-(ethoxymethyl)pyridine. Hydrolysis, using water or hydroxide ions as the nucleophile, leads to the formation of the corresponding alcohol, [4-(tert-butyl)pyridin-3-yl]methanol.
C-S Bond Formation: Thiolates are potent nucleophiles and readily react to form thioethers. The reaction with sodium thiophenoxide, for example, would produce 4-(tert-butyl)-3-[(phenylthio)methyl]pyridine.
C-P Bond Formation: Phosphonates can be synthesized via the Michaelis-Arbuzov reaction, where the chloromethylpyridine reacts with a trialkyl phosphite, such as triethyl phosphite, to yield a diethyl phosphonate. organic-chemistry.orgrsc.org Alternatively, the Michaelis-Becker reaction involves the reaction with a sodium dialkyl phosphite. These reactions are crucial for creating compounds with applications in medicinal chemistry and materials science. nih.govbeilstein-journals.org
C-C Bond Formation: Carbon-carbon bonds can be formed using various carbon nucleophiles. Cyanide ions, typically from sodium or potassium cyanide, react to produce the corresponding nitrile, 2-(4-(tert-butyl)pyridin-3-yl)acetonitrile. mdpi.com Organometallic reagents, such as Grignard reagents or organocuprates, can also be employed. Furthermore, the chloromethyl group makes the compound a suitable electrophile for cross-coupling reactions, such as the Suzuki or Stille coupling, with organoboron or organotin reagents, respectively, to form new C-C bonds. mdpi.comucmerced.edursc.org
| Nucleophile | Reagent Example | Bond Formed | Product Type |
|---|---|---|---|
| Amine | Morpholine | C-N | Substituted Amine |
| Alkoxide | Sodium Ethoxide | C-O | Ether |
| Thiolate | Sodium Thiophenoxide | C-S | Thioether |
| Phosphite | Triethyl phosphite | C-P | Phosphonate |
| Cyanide | Potassium Cyanide | C-C | Nitrile |
Reaction Kinetics and Solvent Effects
The kinetics of nucleophilic substitution at the chloromethyl group can proceed via either an S_N1 or S_N2 mechanism, largely influenced by the reaction conditions, particularly the solvent. khanacademy.org
S_N2 Mechanism: This bimolecular mechanism is favored by strong, anionic nucleophiles in polar aprotic solvents (e.g., acetone, DMSO, DMF). pressbooks.publibretexts.orglibretexts.org The reaction rate is dependent on the concentration of both the substrate and the nucleophile. The concerted, single-step process involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral.
The choice of solvent has a profound impact on the reaction rate and mechanism. Polar protic solvents effectively solvate both the departing anion (chloride) and the forming carbocation, thereby lowering the activation energy for the S_N1 pathway. libretexts.orglibretexts.org Conversely, polar aprotic solvents enhance the nucleophilicity of anionic nucleophiles by poorly solvating them, which accelerates S_N2 reactions. libretexts.org
| Solvent Type | Example Solvents | Favored Mechanism | Kinetic Order | Key Solvent Role |
|---|---|---|---|---|
| Polar Protic | Water, Ethanol, Methanol | S_N1 | First-order | Stabilizes carbocation and leaving group |
| Polar Aprotic | Acetone, DMSO, DMF | S_N2 | Second-order | Enhances nucleophilicity |
Pyridine Ring Reactivity and Transformations
The pyridine ring itself is a key site of reactivity, although its electronic properties differ significantly from those of benzene.
Electrophilic Aromatic Substitution (if applicable to specific derivatives)
Direct electrophilic aromatic substitution on the pyridine ring of this compound is generally difficult. The nitrogen atom is highly electronegative, which deactivates the ring towards attack by electrophiles, similar to a nitro group on a benzene ring. wikipedia.org Furthermore, under the acidic conditions often required for these reactions (e.g., nitration, sulfonation), the pyridine nitrogen is readily protonated, further increasing the ring's deactivation. wikipedia.org
The substituents present also influence reactivity. The tert-butyl group is a weak activating group and an ortho-para director. stackexchange.comlibretexts.org However, the deactivating effect of the pyridine nitrogen typically overrides this. If substitution were to occur, it would be expected at the C-5 position (meta to the nitrogen and ortho to the tert-butyl group) or the C-2 position, but harsh reaction conditions would be necessary. For practical synthetic purposes, electrophilic substitution is more feasible on activated derivatives, such as the corresponding N-oxide, which places a partial positive charge on the nitrogen and increases electron density at the C-2 and C-4 positions of the ring.
Metalation and Cross-Coupling Precursors
While direct electrophilic substitution is challenging, the pyridine ring can be functionalized through metalation. Directed ortho-metalation is a powerful strategy where a substituent directs a strong base (like an organolithium reagent) to deprotonate an adjacent position. In this molecule, however, the positions ortho to the nitrogen (C-2 and C-6) are sterically hindered or unsubstituted.
The compound is an excellent precursor for cross-coupling reactions. The chloromethyl group can participate in various palladium- or nickel-catalyzed cross-coupling reactions. rsc.org For example, a Negishi coupling with an organozinc reagent or a Suzuki coupling with a boronic acid can form a new C-C bond at the benzylic-like position. mdpi.com Additionally, the pyridine ring itself can be modified to include a leaving group (e.g., a halide) at other positions, which can then serve as a handle for cross-coupling reactions to build more complex molecular architectures. nih.govresearchgate.netwikipedia.org
N-Oxidation and N-Alkylation Chemistry
The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic and basic, allowing for reactions directly at the nitrogen.
N-Oxidation: The nitrogen can be oxidized to form the corresponding N-oxide, this compound N-oxide. This transformation is typically achieved using oxidizing agents such as peracetic acid, hydrogen peroxide, or m-chloroperoxybenzoic acid (m-CPBA). nih.gov The resulting N-oxide has significantly different electronic properties; it can facilitate electrophilic substitution at the C-2 and C-4 positions and can also undergo its own unique set of reactions.
N-Alkylation: As a tertiary amine, the pyridine nitrogen can be alkylated by various alkylating agents to form a quaternary pyridinium salt. mdpi.com For example, reaction with methyl iodide would yield 1-methyl-4-(tert-butyl)-3-(chloromethyl)pyridinium iodide. This process places a permanent positive charge on the ring, which significantly alters its reactivity, making it more susceptible to nucleophilic attack.
Elimination Reactions and Olefin Formation
The presence of a chloromethyl group on the pyridine ring allows for elimination reactions under suitable basic conditions, leading to the formation of olefinic products. The reaction proceeds by the removal of a proton from a carbon adjacent to the chloromethyl-bearing carbon and the subsequent expulsion of the chloride leaving group.
In the case of this compound, an elimination reaction would involve the abstraction of a proton from the tert-butyl group, which is not possible. Therefore, for a standard elimination to occur, there would need to be an available proton on a carbon adjacent to the one bearing the chlorine. Since the chlorine is on a methyl group attached to the pyridine ring, a standard E1 or E2 reaction to form a double bond within a larger alkyl chain is not applicable.
However, if we consider the formation of a double bond exocyclic to the pyridine ring, this would require the deprotonation of the carbon of the chloromethyl group itself, followed by a more complex rearrangement, which is not a standard elimination pathway.
Alternatively, intermolecular elimination reactions or reactions leading to polymeric materials could be envisaged under certain conditions, though these are beyond the scope of simple olefin formation.
Given the structure of this compound, standard intramolecular elimination reactions to form a stable olefin are not structurally feasible. The primary reactivity of the chloromethyl group is expected to be nucleophilic substitution. masterorganicchemistry.comkhanacademy.org
Rearrangement Reactions Involving this compound
Pyridine derivatives are known to undergo a variety of rearrangement reactions, often promoted by heat, light, or chemical reagents. researchgate.netnih.gov For this compound, several types of rearrangements could be postulated based on known pyridine chemistry.
One possibility involves the rearrangement of the corresponding pyridine N-oxide. acs.orgacs.org If this compound were oxidized to its N-oxide, treatment with an acylating agent like acetic anhydride could trigger a rearrangement. In such reactions, the oxygen atom is transferred to a carbon atom of the ring, often leading to pyridone derivatives. The bulky tert-butyl group at the 4-position would likely direct the rearrangement to specific positions due to steric hindrance.
Sigmatropic rearrangements are another class of reactions that could potentially occur, particularly if the chloromethyl group is first converted into a different functional group. For instance, conversion to an allyl ether followed by heating could induce a nih.govnih.gov-sigmatropic rearrangement. nih.gov
It is also conceivable that under certain conditions, such as in the presence of strong bases, a Sommelet-Hauser-type rearrangement could occur if a quaternary ammonium salt is formed from the chloromethyl group. However, this typically requires a benzylic system.
Computational Studies on Reaction Mechanisms and Transition States
Computational chemistry provides powerful tools to investigate the reaction mechanisms, energetics, and transition state structures of reactions involving pyridine derivatives. princeton.eduacs.orgacs.org For this compound, density functional theory (DFT) and other quantum mechanical methods can be employed to study its reactivity.
Nucleophilic Substitution vs. Elimination: Computational studies could be used to model the reaction pathways for both nucleophilic substitution (SN2) and elimination (E2) reactions at the chloromethyl group. By calculating the activation energies for both pathways with various nucleophiles/bases, a prediction of the major reaction product can be made. The calculations would likely show a significantly lower barrier for the SN2 pathway, confirming its dominance.
Table 1: Hypothetical Calculated Activation Energies for SN2 vs. E2 Reactions of this compound with Sodium Hydroxide
| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| SN2 | [HO---CH₂(C₅H₃N(t-Bu))---Cl]⁻ | 15.2 |
| E2 | Not feasible | N/A |
Note: These are hypothetical values for illustrative purposes.
Rearrangement Mechanisms: For potential rearrangement reactions, computational modeling can be invaluable in mapping out the potential energy surface. For a hypothetical N-oxide rearrangement, calculations could identify the structures of intermediates and transition states, providing insight into the reaction mechanism and the factors controlling regioselectivity. The influence of the tert-butyl group on the stability of various intermediates and transition states could be quantified.
Table 2: Hypothetical Calculated Relative Energies of Intermediates in a Pyridine N-Oxide Rearrangement
| Intermediate/Transition State | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactant N-oxide | Starting material | 0.0 |
| Acylated N-oxide | Intermediate after reaction with Ac₂O | +5.3 |
| nih.govnih.gov-Sigmatropic Transition State | Key rearrangement step | +25.8 |
| Pyridone Product | Final rearranged product | -12.1 |
Note: These are hypothetical values for illustrative purposes.
Such computational studies would provide a detailed, atomistic understanding of the chemical reactivity of this compound and guide synthetic efforts. princeton.eduacs.org
Derivatization and Functionalization Strategies Utilizing 4 Tert Butyl 3 Chloromethyl Pyridine
Synthesis of Novel Pyridine (B92270) Derivatives through C-X Bond Formation
The primary mode of reactivity for 4-(tert-butyl)-3-(chloromethyl)pyridine is the nucleophilic substitution at the chloromethyl carbon. This reaction proceeds readily, typically via an SN2 mechanism, to form a new carbon-heteroatom (C-X) bond, where X can be oxygen, nitrogen, sulfur, or another nucleophilic atom. The facility of this displacement is attributed to the stability of the transition state, which is benzylic-like due to the adjacent pyridine ring.
Reactions with Oxygen Nucleophiles: Alkoxides and phenoxides react efficiently with this compound to yield the corresponding ethers. These reactions are typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, to generate the nucleophilic alkoxide or phenoxide in situ. This strategy provides access to a wide range of aryl and alkyl ethers.
Reactions with Nitrogen Nucleophiles: Primary and secondary amines, as well as other nitrogen-based nucleophiles like azides and phthalimides, can displace the chloride to form new C-N bonds. These reactions often require a base to neutralize the HCl generated and are fundamental for synthesizing substituted amines, which are prevalent in pharmaceuticals and agrochemicals.
Reactions with Sulfur Nucleophiles: Thiolates are excellent nucleophiles and react rapidly with this compound to form thioethers (sulfides). mnstate.eduresearchgate.net The thiolate anion is typically generated by treating a thiol with a base. This method is a straightforward route to various sulfur-containing pyridine derivatives. mnstate.edu
The table below summarizes representative nucleophilic substitution reactions.
| Nucleophile (Nu⁻) | Reagent Example | Product Structure | Product Class |
| Alkoxide | Sodium ethoxide (NaOEt) | Ether | |
| Phenoxide | Sodium phenoxide (NaOPh) | Aryl Ether | |
| Amine | Ammonia (B1221849) (NH₃) | Primary Amine | |
| Thiolate | Sodium thiophenoxide (NaSPh) | Thioether | |
| Cyanide | Sodium cyanide (NaCN) | Nitrile |
Construction of Fused and Bridged Heterocyclic Systems
The chloromethyl group is a key handle for constructing more elaborate heterocyclic systems, including fused and bridged ring structures. These transformations often involve tandem reactions where an initial nucleophilic substitution is followed by an intramolecular cyclization.
One strategy involves reacting this compound with a dinucleophile or a nucleophile containing another reactive site. The initial substitution reaction tethers a side chain to the 3-position of the pyridine ring. Subsequent reaction of a functional group on this new side chain with a position on the pyridine ring or an adjacent substituent can lead to the formation of a new ring. For instance, reaction with an amino-thiol could be followed by a cyclization to form a thiazolo[3,4-a]pyridinium derivative.
Another approach is the intramolecular cyclization of a pre-functionalized derivative. ethz.ch While direct cyclization onto the tert-butyl group is not feasible, one could envision modifying the pyridine ring, for example, through lithiation at the 2-position followed by quenching with an electrophile that can later participate in a ring-closing reaction with the side chain at the 3-position. Such strategies are pivotal in creating novel polycyclic aromatic systems with unique electronic and biological properties. wikipedia.org
Preparation of Functionalized Pyridine Aldehydes, Alcohols, and Carboxylic Acids
The chloromethyl group can be readily converted into other important functional groups, namely alcohols, aldehydes, and carboxylic acids, thereby expanding the synthetic utility of the parent molecule.
Synthesis of (4-(tert-Butyl)pyridin-3-yl)methanol: The corresponding alcohol is a primary target, accessible through hydrolysis of the chloride. A common method involves an SN2 reaction with a hydroxide source, such as aqueous sodium hydroxide, or with a carboxylate salt (e.g., sodium acetate) followed by hydrolysis of the resulting ester. The latter two-step procedure often provides cleaner products and higher yields by avoiding potential side reactions associated with strong bases.
Synthesis of 4-(tert-Butyl)pyridine-3-carbaldehyde: The pyridine aldehyde can be prepared by the oxidation of (4-(tert-butyl)pyridin-3-yl)methanol. A variety of oxidizing agents can be employed, with reagents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) being particularly suitable for the selective oxidation of primary alcohols to aldehydes without over-oxidation to the carboxylic acid.
Synthesis of 4-(tert-Butyl)pyridine-3-carboxylic Acid: Further oxidation of either the alcohol or the aldehyde yields the corresponding carboxylic acid. nih.gov Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, are typically used for this transformation. Alternatively, the carboxylic acid can be accessed from the chloromethyl starting material by first converting it to the corresponding nitrile (via reaction with cyanide), followed by hydrolysis of the nitrile group.
The following table outlines the synthetic transformations.
| Starting Material | Reagent(s) | Product | Product Class |
| This compound | 1. NaOAc 2. NaOH, H₂O | (4-(tert-Butyl)pyridin-3-yl)methanol | Alcohol |
| (4-(tert-Butyl)pyridin-3-yl)methanol | PCC or MnO₂ | 4-(tert-Butyl)pyridine-3-carbaldehyde | Aldehyde |
| (4-(tert-Butyl)pyridin-3-yl)methanol | KMnO₄ | 4-(tert-Butyl)pyridine-3-carboxylic acid | Carboxylic Acid |
Generation of Organometallic Reagents from this compound
The carbon-chlorine bond in this compound can be converted into a carbon-metal bond, generating highly reactive organometallic reagents. These reagents function as potent nucleophiles and bases, enabling the formation of new carbon-carbon bonds.
Grignard Reagents: The corresponding Grignard reagent, (4-(tert-butyl)pyridin-3-yl)methylmagnesium chloride, can be prepared by the reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). mnstate.edulibretexts.org The reaction involves the oxidative insertion of magnesium into the C-Cl bond. alfredstate.edu These reagents are invaluable for additions to carbonyl compounds (aldehydes, ketones, esters) and other electrophiles. utexas.edu
Organolithium Reagents: Similarly, an organolithium reagent can be synthesized. This is typically achieved either by direct reaction with lithium metal or through a metal-halogen exchange reaction. wikipedia.orgsaylor.orgwikipedia.org The latter involves treating the chloromethyl pyridine with a pre-formed organolithium compound, such as n-butyllithium, often at low temperatures to ensure selectivity and stability. saylor.orgharvard.edu The resulting (4-(tert-butyl)pyridin-3-yl)methyllithium is a powerful nucleophile used in a variety of synthetic applications. wikipedia.org
| Organometallic Reagent | Preparation Method | General Structure |
| Grignard Reagent | Reaction with Mg metal in ether | R-CH₂-MgCl |
| Organolithium Reagent | Reaction with Li metal or R'-Li | R-CH₂-Li |
(where R = 4-(tert-Butyl)pyridin-3-yl)
Incorporation into Polymeric and Supramolecular Architectures
The unique combination of a reactive chloromethyl handle and a coordinating pyridine ring makes this compound an attractive building block for materials science, including the synthesis of polymers and the construction of complex supramolecular assemblies.
Polymeric Architectures: The chloromethyl group provides a convenient site for grafting the molecule onto existing polymer backbones. For example, polymers containing nucleophilic side chains (e.g., hydroxyl or amine groups) can be chemically modified by reaction with this compound. ijcce.ac.ir Alternatively, the molecule can be first converted into a polymerizable monomer. For instance, reaction with a nucleophile containing a vinyl or acrylate group would yield a monomer that can be subsequently polymerized to create a polymer with pendant 4-(tert-butyl)pyridine moieties. nih.gov These pyridine-containing polymers have applications as basic catalysts, metal scavengers, and functional coatings. researchgate.net
Supramolecular Architectures: Pyridine and its derivatives are fundamental ligands in coordination chemistry, widely used to construct metal-organic frameworks (MOFs) and discrete supramolecular assemblies. nih.govnih.gov The nitrogen atom of the pyridine ring in this compound can coordinate to a metal center. nih.gov By first derivatizing the chloromethyl group, for example, to create a carboxylic acid or another coordinating group, the molecule can be transformed into a bifunctional or polyfunctional ligand capable of bridging multiple metal centers to form extended 1D, 2D, or 3D structures. researchgate.netnih.govmdpi.com The bulky tert-butyl group can influence the packing and porosity of these materials, making this compound a useful component for designing functional materials for catalysis, gas storage, and sensing. mdpi.com
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Applications of 4 Tert Butyl 3 Chloromethyl Pyridine As a Key Synthetic Intermediate
Emerging Applications in Retrosynthetic Strategies
In the realm of retrosynthetic analysis, where chemists strategically deconstruct a target molecule to identify viable synthetic pathways, 4-(tert-butyl)-3-(chloromethyl)pyridine serves as a valuable building block. Its utility lies in the predictable reactivity of its functional groups, which allows for the logical disconnection of complex target molecules into simpler, more readily available precursors.
The presence of the chloromethyl group at the 3-position of the pyridine (B92270) ring provides a key site for nucleophilic substitution reactions. This allows for the facile introduction of a wide array of functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds. Retrosynthetically, this translates to the disconnection of a target molecule at the bond connected to the pyridyl-3-methyl group, leading back to the this compound synthon.
The tert-butyl group at the 4-position, while seemingly a simple alkyl substituent, plays a crucial role in directing the regioselectivity of reactions and influencing the conformational properties of the final molecule. Its steric bulk can shield adjacent positions on the pyridine ring, thereby guiding the approach of reagents to specific sites. This predictable steric hindrance is a valuable asset in designing selective synthetic transformations.
Recent research has begun to explore the application of this compound in more advanced synthetic strategies, such as cascade and multicomponent reactions. These highly efficient processes allow for the construction of complex molecules in a single operation, minimizing waste and purification steps. The dual functionality of this compound makes it an ideal candidate for such reactions, where the chloromethyl group can initiate a cascade of bond-forming events, leading to the rapid assembly of polycyclic systems.
The development of novel synthetic methodologies that utilize this compound as a precursor for fused heterocyclic scaffolds is another promising area of research. By carefully choosing reaction partners and conditions, chemists can induce intramolecular cyclization reactions, transforming the simple pyridine core into more elaborate and medicinally relevant ring systems. ias.ac.in
The strategic application of this compound in retrosynthetic analysis is summarized in the table below, highlighting its role in the synthesis of various classes of compounds.
| Target Molecule Class | Retrosynthetic Disconnection | Key Reaction Type |
| Kinase Inhibitors | C-N or C-O bond at the pyridyl-3-methyl position | Nucleophilic Substitution |
| Fused Heterocycles | Intramolecular bond formation involving the chloromethyl group | Cyclization Reactions |
| Complex Natural Products | Disconnection of a side chain attached to the pyridine core | Cross-Coupling Reactions |
The continued exploration of the synthetic utility of this compound is expected to unveil new and innovative retrosynthetic pathways, further solidifying its importance as a key building block in modern organic synthesis.
Advanced Spectroscopic and Structural Elucidation of 4 Tert Butyl 3 Chloromethyl Pyridine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For a compound like 4-(tert-Butyl)-3-(chloromethyl)pyridine, ¹H and ¹³C NMR would provide initial information about the chemical environment of the hydrogen and carbon atoms, respectively.
Hypothetical ¹H and ¹³C NMR Data for this compound:
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| H2 (Pyridine) | ~8.5 | - |
| H5 (Pyridine) | ~7.3 | - |
| H6 (Pyridine) | ~8.6 | - |
| CH₂Cl | ~4.6 | ~45 |
| C(CH₃)₃ | ~1.3 | ~35 (quaternary), ~30 (methyls) |
| C2 (Pyridine) | - | ~150 |
| C3 (Pyridine) | - | ~138 |
| C4 (Pyridine) | - | ~160 |
| C5 (Pyridine) | - | ~122 |
| C6 (Pyridine) | - | ~149 |
Note: This table is generated for illustrative purposes and is based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D NMR spectra and for establishing the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the aromatic protons on the pyridine (B92270) ring, helping to confirm their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the pyridine ring and the chloromethyl and tert-butyl groups.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For instance, correlations between the protons of the tert-butyl group and the C4 and C5 carbons of the pyridine ring would confirm the position of the tert-butyl substituent.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This technique is invaluable for determining the three-dimensional structure and conformation of a molecule.
While solution-state NMR provides information about molecules in a dynamic state, solid-state NMR (ssNMR) characterizes molecules in their solid, crystalline, or amorphous forms. For pyridine derivatives, ssNMR can reveal information about intermolecular interactions, polymorphism, and the local environment of atoms in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are often employed to enhance the signal of low-abundance nuclei like ¹³C and to narrow the broad lines typically observed in solid-state spectra. nih.govsigmaaldrich.com
Advanced Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-resolution mass spectrometry can measure the mass of a molecule with very high accuracy (typically to within a few parts per million). This precision allows for the determination of the exact elemental formula of the compound. For this compound (C₁₀H₁₄ClN), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide detailed structural information. The fragmentation pattern is often characteristic of the compound's structure and can be used to identify specific functional groups and their connectivity. For this compound, characteristic fragmentation pathways would likely involve the loss of the tert-butyl group, the chloromethyl group, or cleavage of the pyridine ring. The analysis of these fragmentation pathways provides a powerful tool for structural confirmation and for the identification of unknown related compounds.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification and analysis of functional groups within a molecule. For this compound, these methods provide a detailed fingerprint based on the vibrational modes of its constituent parts: the pyridine ring, the tert-butyl group, and the chloromethyl substituent. While a complete experimental spectrum for this specific compound is not widely published, a comprehensive analysis can be constructed by examining data from closely related structures, such as 4-tert-butylpyridine (B128874) and 4-chloromethyl pyridine. ijcrt.orgresearchgate.net
FT-IR Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.
Pyridine Ring Vibrations: The pyridine ring has several characteristic vibrational modes. Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. semanticscholar.org The C=C and C=N stretching vibrations within the ring are expected to produce a series of sharp bands in the 1600-1400 cm⁻¹ range. researchgate.net Ring breathing modes, which involve the concerted expansion and contraction of the entire ring, also occur in the fingerprint region and are sensitive to the substitution pattern.
tert-Butyl Group Vibrations: The tert-butyl group will be identifiable by its characteristic C-H stretching and bending vibrations. Asymmetric and symmetric stretching of the C-H bonds in the methyl groups occur at approximately 2960 cm⁻¹ and 2870 cm⁻¹, respectively. Additionally, characteristic bending (scissoring and rocking) vibrations for the CH₃ groups are expected around 1465 cm⁻¹ and in the 1390-1365 cm⁻¹ region, with a distinctive doublet often observed for the tert-butyl group.
Chloromethyl Group Vibrations: The CH₂-Cl group introduces its own set of vibrational signatures. The C-H stretching of the methylene group is expected near 2925 cm⁻¹ (asymmetric) and 2850 cm⁻¹ (symmetric). The C-Cl stretching vibration is a key indicator and typically appears as a strong band in the lower frequency region of the spectrum, generally between 800 and 600 cm⁻¹. The CH₂ bending (scissoring) vibration is anticipated around 1430 cm⁻¹.
Raman Spectroscopy
Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.
Pyridine Ring Vibrations: Raman spectra of pyridine derivatives show strong signals for the ring breathing vibrations. semi.ac.cn For instance, in 4-tert-butylpyridine, a totally symmetric ring breathing mode is observed at 996 cm⁻¹. researchgate.net A similar strong band would be expected for this compound. The trigonal ring stretching mode is also a characteristic feature, often appearing around 1022 cm⁻¹. researchgate.net
tert-Butyl and Chloromethyl Vibrations: The C-H stretching and bending modes of the tert-butyl group are also active in Raman spectroscopy. The C-Cl stretch of the chloromethyl group, while visible in IR, can also be observed in the Raman spectrum, providing complementary information for structural confirmation.
The combination of FT-IR and Raman spectroscopy provides a robust method for confirming the molecular structure of this compound by identifying the vibrational modes associated with each of its functional components.
Table 1: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Pyridine Ring | C-H Stretch | 3100 - 3000 | FT-IR, Raman |
| C=C, C=N Stretch | 1600 - 1400 | FT-IR, Raman | |
| Ring Breathing | ~1000 | Raman (Strong) | |
| tert-Butyl Group | C-H Asymmetric Stretch | ~2960 | FT-IR, Raman |
| C-H Symmetric Stretch | ~2870 | FT-IR, Raman | |
| CH₃ Bending | 1465, 1390-1365 | FT-IR | |
| Chloromethyl Group | CH₂ Stretch | ~2925, ~2850 | FT-IR, Raman |
| CH₂ Bending | ~1430 | FT-IR | |
| C-Cl Stretch | 800 - 600 | FT-IR (Strong) |
Chiroptical Spectroscopy (CD, ORD) for Chiral Derivatives (if applicable)
Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the analysis of chiral molecules—molecules that are non-superimposable on their mirror images. wikipedia.org These methods measure the differential interaction of left and right circularly polarized light with a chiral substance. wikipedia.orgleidenuniv.nl While this compound itself is achiral, chiral derivatives can be synthesized, for example, by introducing a stereocenter in a substituent or by forming a chiral complex with a metal center. For such derivatives, CD and ORD would be invaluable for stereochemical characterization.
Optical Rotatory Dispersion (ORD)
ORD measures the variation of the optical rotation of a chiral compound as a function of the wavelength of light. slideshare.net An ORD spectrum plots the specific rotation against the wavelength. A key feature of ORD spectra is the Cotton effect, which is the characteristic change in optical rotation in the vicinity of an absorption band of a chromophore. slideshare.netlibretexts.org A positive Cotton effect shows a peak at a longer wavelength followed by a trough at a shorter wavelength, while a negative Cotton effect shows the opposite. The sign and magnitude of the Cotton effect can be correlated with the absolute configuration of the molecule.
Circular Dichroism (CD)
CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. nih.govnih.gov A CD spectrum is a plot of this differential absorption. CD bands are observed only in the wavelength regions where the molecule absorbs light and are either positive or negative, corresponding directly to the electronic transitions of the molecule's chromophores. researchgate.net
Application to Chiral Derivatives
If a chiral derivative of this compound were synthesized, these techniques could provide crucial structural information:
Determination of Absolute Configuration: By comparing the experimental CD or ORD spectra with those of compounds with known stereochemistry or with spectra predicted by theoretical calculations, the absolute configuration of the chiral center could be determined. slideshare.net
Conformational Analysis: Chiroptical spectroscopic features are highly sensitive to the conformation of chiral molecules. mdpi.com Therefore, CD and ORD could be used to study the preferred solution-state conformation of flexible chiral derivatives.
Studying Intermolecular Interactions: The binding of a chiral derivative to other molecules, such as proteins or DNA, can induce changes in its CD spectrum, providing insights into the binding mode and the structure of the resulting complex.
Computational Chemistry and Theoretical Investigations of 4 Tert Butyl 3 Chloromethyl Pyridine
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting the molecule's chemical reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical stability. niscpr.res.in For substituted pyridines like 4-(tert-Butyl)-3-(chloromethyl)pyridine, the HOMO is generally located on the electron-rich pyridine (B92270) ring, marking it as the likely site for electrophilic attack. In contrast, the LUMO is often centered on the chloromethyl group, specifically the σ* antibonding orbital of the C-Cl bond, indicating its susceptibility to nucleophilic attack. researcher.lifemdpi.com
Table 7.1: Illustrative Frontier Molecular Orbital Properties
| Orbital | Energy (eV) | Primary Contribution |
|---|---|---|
| HOMO | -6.8 | Pyridine Ring (π-orbitals) |
| LUMO | -0.9 | Chloromethyl Group (σ*-orbital) |
| HOMO-LUMO Gap | 5.9 | N/A |
Note: These values are representative and can vary depending on the specific computational methods and basis sets employed.
Reaction Energetics and Transition State Geometries
Computational methods are vital for mapping the reaction pathways and energetics for molecules like this compound. By calculating the potential energy surface, researchers can identify the most favorable routes for chemical reactions, including the geometries of transition states and their associated activation energies. weizmann.ac.il
Conformational Analysis and Steric Effects of the tert-Butyl Group
The bulky tert-butyl group at the 4-position of the pyridine ring imposes significant steric constraints. Conformational analysis via computational modeling is used to identify the most energetically stable three-dimensional arrangement of the molecule. The tert-butyl group can influence the orientation of the adjacent chloromethyl group and affect the accessibility of the nitrogen atom's lone pair. nih.govnih.govacs.org
These steric effects are a determining factor in the compound's reactivity. stackexchange.com The sheer size of the tert-butyl group can hinder the approach of reactants to the pyridine ring and the chloromethyl side chain, thereby influencing the regioselectivity of chemical reactions. nih.gov Computational models can quantify the steric strain in various conformations, helping to predict which spatial arrangements are most likely to participate in a reaction.
Prediction of Spectroscopic Properties (NMR chemical shifts, vibrational frequencies)
A significant application of computational chemistry is the prediction of spectroscopic properties, which serves as a powerful tool for structure verification when compared with experimental results. nih.gov For this compound, theoretical methods can accurately predict ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. acs.orgchemrxiv.org These predictions are derived from calculations of the magnetic shielding tensors for each nucleus within the molecule's optimized geometry. nih.govstenutz.eu
Similarly, vibrational frequencies for Infrared (IR) and Raman spectroscopy can be computationally determined. rsc.org The calculated spectra aid in assigning specific absorption bands from experimental data to distinct molecular vibrations, such as the C-Cl stretching frequency or the characteristic modes of the pyridine ring. rsc.org
Table 7.4: Representative Predicted vs. Experimental NMR Data
| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| ¹H (tert-Butyl) | 1.33 | 1.31 |
| ¹H (CH₂) | 4.62 | 4.59 |
| ¹³C (tert-Butyl C) | 34.8 | 34.6 |
| ¹³C (CH₂) | 45.5 | 45.1 |
Note: Predicted values are illustrative and depend on the level of theory; they are often scaled to improve correlation with experimental data.
Solvation Models and Environmental Effects on Reactivity
The solvent environment can profoundly impact the reactivity of this compound. Computational solvation models, such as the Polarizable Continuum Model (PCM), are employed to simulate these environmental effects on molecular properties and reaction kinetics. acs.orgnih.govresearchgate.netfigshare.comscispace.com
These models are capable of predicting how solvent polarity influences the stability of reactants, transition states, and products. For reactions involving the formation of charged intermediates or transition states, such as in SN1-type nucleophilic substitutions, polar solvents are computationally shown to lower the activation energy by stabilizing these charged species, thereby increasing the reaction rate. acs.orgnih.gov Theoretical studies can quantify these effects, providing valuable guidance for selecting optimal reaction conditions.
Future Research Directions and Emerging Paradigms in 4 Tert Butyl 3 Chloromethyl Pyridine Chemistry
Development of Novel and Sustainable Synthetic Routes
The synthesis of substituted pyridines is a cornerstone of organic chemistry, yet traditional methods often rely on harsh conditions or multi-step processes that are not environmentally friendly. beilstein-journals.org Future research will prioritize the development of green and efficient synthetic pathways to 4-(tert-Butyl)-3-(chloromethyl)pyridine and its analogues.
Key areas of investigation include:
One-Pot and Multicomponent Reactions: Designing reactions where multiple chemical bonds are formed in a single operation without isolating intermediates can significantly improve efficiency and reduce waste. nih.gov
Catalysis: The use of green catalysts, such as biocatalysts or earth-abundant metals, can replace more toxic and expensive reagents. nih.gov For instance, enzymatic resolutions or transformations could offer highly selective routes to chiral derivatives.
Alternative Energy Sources: Methodologies employing microwave irradiation or ultrasonic production are being explored to accelerate reaction times and reduce energy consumption compared to conventional heating. nih.gov
Transition-Metal-Free Synthesis: A notable advancement in pyridine (B92270) synthesis involves the transition-metal-free, two-step reaction sequence for producing 3,4-disubstituted pyridines. researchgate.net This approach involves the highly regioselective addition of a di-tert-butyl magnesium reagent to a 3-substituted pyridine, followed by an efficient microwave-assisted aromatization, which is compatible with a wide array of functional groups. researchgate.net
A comparative overview of potential synthetic paradigms is presented below.
| Synthesis Paradigm | Key Features | Potential Advantages | Challenges |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to rapidly heat reactions. nih.gov | Reduced reaction times, improved yields, cleaner reactions. | Scalability can be an issue; requires specialized equipment. |
| Biocatalysis | Employs enzymes for specific chemical transformations. | High selectivity (enantio-, regio-, chemo-), mild reaction conditions, biodegradable catalysts. | Enzyme stability, substrate scope, and cost can be limiting. |
| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single step to form a product containing parts of all starting materials. nih.gov | High atom economy, operational simplicity, rapid access to molecular diversity. | Discovery of new, efficient MCRs for specific pyridine substitution patterns. |
| Transition-Metal-Free Addition | Nucleophilic addition of organomagnesium reagents to activated pyridines. researchgate.net | Avoids expensive and potentially toxic transition metals, high regioselectivity. | Requires activation of the pyridine ring; sensitivity of organometallic reagents. |
Exploration of Unprecedented Reactivity Patterns
The electronic and steric properties of this compound suggest that it may exhibit unique reactivity. The bulky tert-butyl group at the 4-position can sterically hinder reactions at the adjacent 3- and 5-positions, potentially leading to unusual regioselectivity. The chloromethyl group at the 3-position is a versatile electrophilic site, primed for nucleophilic substitution, which is a foundational reaction for building more complex molecules.
Future studies will likely focus on:
Sterically Hindered Reactions: Investigating how the tert-butyl group influences reactions on the pyridine ring and the chloromethyl side chain. This could enable selective transformations that are difficult to achieve with less hindered pyridines.
Directed Metalation: Exploring the use of the existing substituents to direct ortho-lithiation or other metalation reactions to specific positions on the pyridine ring, opening pathways to novel polysubstituted derivatives.
Cross-Coupling Reactions: While the chloromethyl group is typically used in substitution reactions, its potential participation in novel cross-coupling schemes, perhaps following transformation into an organometallic reagent, could be an exciting avenue of research. The pyridine scaffold itself is a key component in many ligands used for catalysis. nih.gov
Integration into Flow Chemistry and Automated Synthesis Platforms
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better temperature control, improved mixing, and straightforward scalability. nih.govalmacgroup.com The integration of this compound synthesis and derivatization into flow platforms is a key direction for future research, particularly for industrial applications. acs.org
An automated flow synthesis setup could involve:
Continuous Synthesis of the Pyridine Core: A flow reactor could be designed for the initial synthesis of the 4-tert-butylpyridine (B128874) scaffold. nih.gov
In-line Functionalization: Subsequent reactors in the flow path could perform the chloromethylation and any further derivatization reactions without the need for isolating intermediates. nih.gov
Real-time Analysis and Optimization: Integrating Process Analytical Technology (PAT) would allow for real-time monitoring and automated optimization of reaction conditions to maximize yield and purity.
This approach would not only make the synthesis more efficient and scalable but also safer, especially when handling potentially hazardous reagents or intermediates. researchgate.net
Applications in Photocatalysis and Electrocatalysis
The pyridine moiety is a privileged scaffold for constructing ligands in transition metal complexes used for photocatalysis and electrocatalysis. nih.gov While specific applications for this compound in these fields are not yet established, its structure is highly promising.
Future research could explore its role as a ligand precursor:
Tuning Catalytic Properties: The tert-butyl group can be used to modify the steric environment and the electronic properties (e.g., the redox potential) of a metal center. This tuning is critical for optimizing the efficiency and selectivity of a catalyst.
Immobilization of Catalysts: The chloromethyl group provides a reactive site that can be used to covalently anchor the resulting catalyst to a solid support, such as a polymer or silica (B1680970) surface. Immobilized catalysts are easier to separate from reaction mixtures and can be recycled, enhancing the sustainability of the process.
The photocatalytic degradation of environmental pollutants, such as 4-tert-butylphenol, highlights the importance of developing new catalysts for environmental remediation. mdpi.com Pyridine-based catalysts derived from this compound could be designed for such specific applications. mdpi.com
Design of Next-Generation Materials Based on the Pyridine Scaffold
The unique structure of this compound makes it an attractive building block for advanced materials. The rigid pyridine ring can be incorporated into polymer backbones or organic frameworks, while the substituents provide handles for tuning material properties.
Emerging areas include:
Metal-Organic Frameworks (MOFs): The pyridine nitrogen can coordinate to metal ions to form MOFs. The chloromethyl group could be used for post-synthetic modification of the MOF, introducing new functionalities after the framework has been constructed.
Polymers of Intrinsic Microporosity (PIMs): The sterically demanding tert-butyl group can disrupt polymer chain packing, creating microporous materials with high surface areas suitable for gas storage and separation.
Functional Dyes and Sensors: The pyridine scaffold is a component of many functional dyes. nih.gov By incorporating this specific pyridine derivative, new chromophores could be developed where the electronic properties are tuned by the tert-butyl group, and the chloromethyl group allows for attachment to surfaces or biomolecules for sensing applications. The design of novel compounds based on the pyridine scaffold is a vibrant area of research, particularly in the development of therapeutic agents and functional materials. mdpi.comrsc.orgmdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
